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Onjixanthone I: A Comprehensive Technical
Guide
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Introduction
Onjixanthone I, a natural xanthone derivative isolated from the roots of Polygala tenuifolia, has

garnered significant interest within the scientific community. This document serves as an in-

depth technical guide, providing a comprehensive overview of the physical, chemical, and

biological properties of Onjixanthone I. The information presented herein is intended to

support research and development efforts in medicinal chemistry and pharmacology.

Physicochemical Properties
Onjixanthone I, also known as 7-Hydroxy-1,2,3-trimethoxyxanthone, possesses a core

xanthone structure with specific substitutions that contribute to its unique chemical

characteristics.[1] The fundamental physicochemical properties are summarized below.
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Property Value Source

Molecular Formula C₁₆H₁₄O₆ [1]

Molecular Weight 302.28 g/mol [1]

CAS Number 136083-92-6 [1]

Appearance Powder [2]

Predicted Density 1.349 g/cm³ [1]

Predicted Boiling Point 513.5 ± 50.0 °C [3]

Melting Point Not available

Solubility Not available

Note: Experimental data for melting point and solubility are not readily available in the searched

literature. Further experimental determination is required.

Spectral Data
The structural elucidation of Onjixanthone I is based on a combination of spectroscopic

techniques. While a complete set of spectra for Onjixanthone I was not found in the available

literature, data for closely related xanthone compounds provide a reference for its expected

spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum is crucial for determining the carbon framework of the

molecule. A reference spectrum for the related compound, 7-Hydroxy-1,2,8-

trimethoxyxanthone, is available and can be used for comparative analysis.

Reference ¹³C NMR Data for 7-Hydroxy-1,2,8-trimethoxyxanthone (CDCl₃): (Data to be

populated from relevant literature when available)

¹H NMR: The ¹H NMR spectrum provides information on the number and chemical environment

of protons in the molecule.
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Expected ¹H NMR Spectral Features for Onjixanthone I: Based on its structure, the ¹H NMR

spectrum of Onjixanthone I is expected to show signals corresponding to aromatic protons on

the xanthone core, methoxy group protons, and a hydroxyl proton. The chemical shifts and

coupling constants of the aromatic protons would be indicative of their substitution pattern.

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups. For Onjixanthone I,
characteristic absorption bands are expected for:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl

group.

C=O stretching: A strong absorption band around 1650 cm⁻¹ for the carbonyl group of the

xanthone core.

C-O stretching: Bands in the region of 1000-1300 cm⁻¹ for the ether linkages of the methoxy

groups.

C=C aromatic stretching: Peaks in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum provides information about the electronic transitions within the molecule

and is characteristic of the chromophore system. Xanthones typically exhibit several absorption

maxima in the UV-Vis region due to their conjugated system.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule. The mass spectrum of Onjixanthone I would be expected to show a molecular ion

peak [M]⁺ corresponding to its molecular weight (302.28). Fragmentation patterns would likely

involve the loss of methyl groups from the methoxy substituents and cleavage of the xanthone

core.

Biological Activities and Mechanisms of Action
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Xanthones isolated from Polygala tenuifolia, including Onjixanthone I, have demonstrated

promising biological activities, particularly in the realm of inflammation and neurological

disorders.

Anti-inflammatory Activity
Research has shown that xanthones from Polygala tenuifolia can inhibit the production of pro-

inflammatory mediators. This includes the suppression of nitric oxide (NO) in

lipopolysaccharide (LPS)-stimulated microglial cells and the reduction of pro-inflammatory

cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in bone

marrow-derived dendritic cells.

Signaling Pathways: The anti-inflammatory effects of many xanthones are attributed to their

ability to modulate key signaling pathways involved in the inflammatory response. The primary

pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein

Kinase (MAPK) pathways. Onjixanthone I is hypothesized to exert its anti-inflammatory effects

by inhibiting the activation of these pathways, thereby reducing the expression of downstream

inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
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1. Seed RAW 264.7 macrophages
in a 96-well plate

2. Pre-treat cells with various
concentrations of Onjixanthone I

3. Stimulate cells with
Lipopolysaccharide (LPS)

4. Incubate for 24 hours

5. Collect supernatant

6. Add Griess reagent to
the supernatant

7. Measure absorbance at 540 nm

8. Calculate % inhibition of
NO production

 

1. Prepare reaction mixture:
Phosphate buffer, DTNB

2. Add various concentrations
of Onjixanthone I

3. Add Acetylcholinesterase (AChE)
enzyme solution

4. Initiate reaction by adding
acetylthiocholine iodide (ATCI)

5. Monitor the increase in absorbance
at 412 nm over time

6. Calculate the rate of reaction

7. Determine the % inhibition
and IC50 value

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15597002?utm_src=pdf-body-img
https://www.benchchem.com/product/b15597002?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. tandfonline.com [tandfonline.com]

2. Xanthones from Gentiana campestris as new acetylcholinesterase inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible
cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [physical and chemical properties of Onjixanthone I].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15597002#physical-and-chemical-properties-of-
onjixanthone-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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